molecular formula C12H12N2O2 B3188757 2,2'-(1,3-Phenylene)di(prop-2-enamide) CAS No. 23435-66-7

2,2'-(1,3-Phenylene)di(prop-2-enamide)

Cat. No.: B3188757
CAS No.: 23435-66-7
M. Wt: 216.24 g/mol
InChI Key: DNUJHTRTUQZQJJ-UHFFFAOYSA-N
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Description

2,2'-(1,3-Phenylene)di(prop-2-enamide) is a symmetric aromatic compound featuring a 1,3-disubstituted benzene core linked to two acrylamide (prop-2-enamide) groups. The acrylamide moieties confer reactivity typical of α,β-unsaturated carbonyl systems, enabling participation in Michael additions, polymerizations, and covalent binding to biological targets. Potential applications include its use as a monomer for cross-linked polymers or as a building block in medicinal chemistry, though specific biological data remain unexplored in the provided sources.

Properties

CAS No.

23435-66-7

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-[3-(3-amino-3-oxoprop-1-en-2-yl)phenyl]prop-2-enamide

InChI

InChI=1S/C12H12N2O2/c1-7(11(13)15)9-4-3-5-10(6-9)8(2)12(14)16/h3-6H,1-2H2,(H2,13,15)(H2,14,16)

InChI Key

DNUJHTRTUQZQJJ-UHFFFAOYSA-N

SMILES

C=C(C1=CC(=CC=C1)C(=C)C(=O)N)C(=O)N

Canonical SMILES

C=C(C1=CC(=CC=C1)C(=C)C(=O)N)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Ester-Based Prodrugs ()

Compounds such as (3c) , (4c) , and (5c) from share a phenylene core but replace acrylamide with ester and carbamate groups. Key differences include:

  • Reactivity : Esters undergo hydrolysis more readily than acrylamides, making them suitable as prodrugs (e.g., resveratrol derivatives) . Acrylamides in the target compound may exhibit greater stability under physiological conditions but higher reactivity in polymerization.
  • Synthesis : Yields for ester derivatives range from 57–60% using solvent systems like hexane-ethyl acetate, while the acrylamide-containing compound (2) achieves 89% yield via reverse-phase HPLC, suggesting efficient purification for polar amides .
  • Solubility : Lipophilic tert-butyl groups in (3c–5c) enhance membrane permeability, whereas the target compound’s acrylamide groups likely increase hydrophilicity.

Iodomethyl- and Ether-Functionalized Analog ()

The compound 4G1I in features iodomethyl and nitro groups on a phenylene backbone with extensive ether linkages. Contrasts include:

  • The target compound’s acrylamide groups offer nucleophilic reactivity (e.g., thiol conjugation) absent in 4G1I .
  • Structural Flexibility : Ether linkages in 4G1I increase conformational flexibility, whereas the rigid acrylamide groups in the target compound may restrict motion, impacting binding interactions.

Medicinal Chemistry Building Block ()

The compound in incorporates acrylamide within a complex scaffold featuring dimethylaminoethyl, methoxy, and indole-pyrimidine groups. Comparisons highlight:

  • Biological Activity : The compound’s substituents enable kinase inhibition or targeted covalent binding, whereas the target compound’s simplicity limits direct therapeutic use but enhances versatility as a synthetic intermediate .
  • Synthetic Utility : Both compounds leverage acrylamide’s reactivity, but the target lacks specialized substituents, reducing synthetic complexity.

Research Findings and Implications

  • Synthetic Efficiency : Reverse-phase HPLC (used for compound 2 in ) is critical for isolating polar acrylamide derivatives, suggesting applicability to the target compound .
  • Biological Potential: Acrylamide’s role in covalent inhibitor design () implies that the target compound could serve as a scaffold for drug candidates if functionalized with bioactive groups .
  • Material Science : The rigidity of the phenylene-acrylamide structure may favor formation of thermally stable polymers, contrasting with the flexible ether-linked 4G1I .

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